Z-D-Trp(Boc)-OH

Description

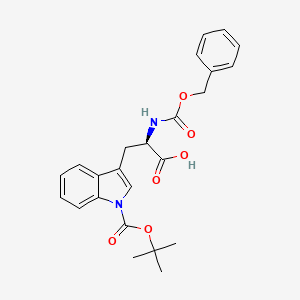

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZSNGHUWGACF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodological Advancements for Z D Trp Boc Oh

Comparison with Alternative Tryptophan Derivatives in Synthesis

The primary difference between Z-D-Trp-OH and Z-D-Trp(Boc)-OH lies in the protection of the indole (B1671886) side chain. While both compounds have their α-amino group shielded by the Z-group, Z-D-Trp-OH possesses an unprotected indole ring. In syntheses where strongly acidic conditions are used to remove other protecting groups (like other Boc or t-Butyl groups), the unprotected indole of Z-D-Trp-OH is vulnerable to degradation and side reactions. masterorganicchemistry.compeptide.com

| Feature | Z-D-Trp-OH | This compound |

|---|---|---|

| α-Amino Protection | Z (Benzyloxycarbonyl) | Z (Benzyloxycarbonyl) |

| Indole (N-in) Protection | None | Boc (tert-Butoxycarbonyl) |

| Indole Ring Reactivity | Susceptible to oxidation and alkylation masterorganicchemistry.compeptide.com | Protected from side reactions rsc.orgpeptide.com |

| Application Context | Simpler syntheses; used as an acyl donor in some enzymatic syntheses pnas.org | Complex solution-phase synthesis requiring acid-labile groups google.comgoogle.com |

| Cleavage of N-in Group | N/A | Acid-labile (e.g., TFA) rsc.org |

Fmoc-Trp(Boc)-OH is a closely related and widely used tryptophan derivative, primarily employed in modern solid-phase peptide synthesis (SPPS). labmartgh.comadvancedchemtech.com The key distinction lies in the α-amino protecting group: Fmoc (9-fluorenylmethyloxycarbonyl) instead of Z.

The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Z-group is removed by hydrogenolysis or strong acid. acs.orgbachem.com This difference forms the basis of two distinct orthogonal protection strategies in peptide synthesis. The Fmoc/tBu strategy, utilizing derivatives like Fmoc-Trp(Boc)-OH, is the standard for SPPS. labmartgh.com The Boc group on the indole nitrogen serves the same crucial protective role in both Fmoc- and Z-protected tryptophan, preventing side reactions during peptide assembly and cleavage. peptide.compeptide.com Using Fmoc-Trp(Boc)-OH is particularly recommended for synthesizing peptides that also contain arginine, as it minimizes side reactions from protecting groups released from the arginine side chain during deprotection. peptide.comadvancedchemtech.com

| Feature | This compound | Fmoc-D-Trp(Boc)-OH |

|---|---|---|

| α-Amino Protection | Z (Benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| α-Amino Deprotection | Hydrogenolysis or strong acid bachem.com | Base (e.g., Piperidine) acs.org |

| Indole (N-in) Protection | Boc (tert-Butoxycarbonyl) rsc.org | Boc (tert-Butoxycarbonyl) peptide.comlabmartgh.com |

| Primary Synthetic Application | Solution-Phase Peptide Synthesis google.comgoogle.com | Solid-Phase Peptide Synthesis (SPPS) peptide.comlabmartgh.com |

| Orthogonal Strategy | Z/Boc (less common) | Fmoc/tBu (standard for SPPS) labmartgh.com |

Boc-Trp(For)-OH and its Indole Protection

In the realm of peptide synthesis, particularly utilizing Boc/Bzl-based strategies, the protection of the tryptophan indole nucleus is critical to prevent unwanted side reactions. One established method involves the use of Nα-Boc-Nin-formyl-D-tryptophan (Boc-D-Trp(For)-OH). The formyl group serves as a shield for the indole ring, preventing modifications that can occur during the removal of other protecting groups. peptide.compeptide.com

This derivative is frequently employed in Boc-based Solid-Phase Peptide Synthesis (SPPS). peptide.com The formyl protecting group is advantageous as it can be removed under specific conditions, such as thiolytically during the final cleavage of the peptide from the resin support. peptide.com It can also be cleaved using piperidine in dimethylformamide (DMF). peptide.com The strategic use of Boc-Trp(For)-OH is particularly effective in mitigating the transfer of sulfonyl protecting groups from arginine residues to the tryptophan indole ring during the final acid-mediated cleavage and deprotection steps. peptide.com

Advanced Synthetic Methodologies and Innovations

The synthesis of this compound and related D-tryptophan derivatives has been a subject of significant research, leading to the development of advanced and innovative methodologies. These methods focus on achieving high enantioselectivity, stereochemical control, and optimized yields, and they are adaptable for applications like Solid-Phase Peptide Synthesis (SPPS).

The precise synthesis of the D-enantiomer of tryptophan derivatives is crucial for their application in various fields, including the development of peptide-based therapeutics. Several advanced strategies have been developed to achieve high enantioselectivity.

One notable method is the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. This approach, utilizing a (R)-3,3'-dibromo-BINOL catalyst with SnCl₄, facilitates the reaction between 2-substituted indoles and methyl 2-acetamidoacrylate to produce tryptophan derivatives with high yields and enantioselectivity. nih.govacs.org This convergent method is suitable for preparing a variety of unnatural tryptophan derivatives on a preparative scale. nih.govacs.org

Another powerful technique involves the phase-transfer catalytic alkylation of glycine (B1666218) using a Cinchona-derived catalyst. thieme-connect.com This one-pot reaction allows for the enantiospecific synthesis of ring-substituted tryptophan derivatives from commercially available gramines, avoiding the need for protection and deprotection of the indole nitrogen. thieme-connect.com

Biocatalysis offers a green and efficient alternative for synthesizing D-tryptophan derivatives. A one-pot biocatalytic process has been developed that couples the synthesis of L-tryptophan, catalyzed by tryptophan synthase, with a stereoinversion cascade. This cascade uses an L-amino acid deaminase and an engineered aminotransferase with high activity towards D-tryptophan, resulting in excellent yields and high enantiomeric excess. acs.org

Furthermore, the asymmetric Michael addition of a chiral equivalent of nucleophilic glycine to sulfonylindoles has been shown to produce syn-β-substituted tryptophan derivatives with high diastereo- and enantioselectivities. rsc.org

These diverse methodologies provide a robust toolkit for the enantioselective synthesis of D-tryptophan derivatives, a key step in the production of complex molecules like this compound.

Achieving precise stereochemical control is a fundamental challenge in the synthesis of chiral molecules like this compound. The spatial arrangement of atoms, particularly at the α-carbon, dictates the biological activity and therapeutic potential of the final peptide. Modern synthetic strategies employ various techniques to ensure the desired D-configuration is obtained with high fidelity.

One key aspect of stereochemical control is the prevention of racemization during peptide coupling and other synthetic manipulations. researchgate.netspbu.ru The choice of protecting groups, coupling reagents, and reaction conditions all play a significant role in preserving the stereochemical integrity of the amino acid. For instance, the use of N-urethane protected amino acids, such as Z- and Boc-derivatives, is a common strategy to minimize epimerization. researchgate.netbiosynth.com

Advanced methods for establishing the D-stereocenter include asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other. As discussed in the previous section, techniques like tandem Friedel-Crafts conjugate addition/asymmetric protonation and phase-transfer catalysis provide excellent enantioselectivity in the synthesis of D-tryptophan precursors. nih.govacs.orgthieme-connect.com These methods often achieve high levels of stereochemical purity, which is essential for the subsequent steps in the synthesis of this compound.

The table below summarizes key methods that contribute to stereochemical control in the synthesis of D-tryptophan derivatives.

| Method | Key Features | Stereochemical Outcome |

| Tandem Friedel-Crafts Conjugate Addition/Asymmetric Protonation | Catalyzed by a chiral BINOL derivative. nih.govacs.org | High enantioselectivity for the D-configuration. nih.govacs.org |

| Phase-Transfer Catalysis | Utilizes a chiral Cinchona-derived catalyst. thieme-connect.com | Enantiospecific synthesis of D-tryptophan derivatives. thieme-connect.com |

| Biocatalysis | Employs engineered enzymes for stereoinversion. acs.org | High enantiomeric excess (>99%) for the D-isomer. acs.org |

| Asymmetric Michael Addition | Uses a chiral equivalent of nucleophilic glycine. rsc.org | High diastereo- and enantioselectivity. rsc.org |

The synthesis of this compound, like any multi-step organic synthesis, requires careful optimization of reaction conditions and effective purification techniques to achieve high yields and purity. The final product must be free of byproducts and residual reagents to be suitable for its intended applications, particularly in peptide synthesis.

Yield Optimization

Choice of Starting Materials: High-quality, pure starting materials are essential for clean reactions and high conversions.

Reaction Conditions: Temperature, reaction time, solvent, and the stoichiometry of reagents must be carefully controlled to maximize the formation of the desired product and minimize side reactions.

Coupling Reagents: In peptide synthesis, the choice of coupling reagent can significantly impact the yield and the extent of side reactions like racemization. mdpi.com

Work-up Procedures: Efficient extraction and washing steps are crucial to remove impurities and unreacted starting materials before purification.

Purification Techniques

Following the synthesis, the crude this compound must be purified to remove any remaining impurities. Common purification techniques include:

Chromatography: This is one of the most powerful methods for purifying organic compounds.

Column Chromatography: Often performed on silica (B1680970) gel, this technique separates compounds based on their polarity. thieme-connect.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that is widely used for the final purification of peptides and amino acid derivatives. mdpi.comlabmartgh.com Preparative HPLC can be used to isolate the pure product on a larger scale. mdpi.com

Crystallization: If the product is a stable solid, crystallization can be a highly effective method for achieving high purity. The choice of solvent is critical for successful crystallization.

Extraction: Liquid-liquid extraction is used throughout the work-up process to separate the product from water-soluble and other impurities. beilstein-journals.org

The table below summarizes common purification techniques and their applications in the context of this compound synthesis.

| Purification Technique | Principle of Separation | Application in this compound Synthesis |

| Column Chromatography | Adsorption/Partitioning on a stationary phase (e.g., silica gel) | Isolation of the product from reaction mixtures. thieme-connect.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase | Final purification to achieve high purity (≥97.0%). labmartgh.com Analysis of purity and characterization. labmartgh.comkvinzo.comacs.org |

| Crystallization | Differential solubility in a given solvent | Isolation and purification of the final solid product. |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases | Removal of impurities during the reaction work-up. beilstein-journals.org |

By carefully optimizing the synthetic route and employing appropriate purification techniques, this compound can be obtained in high yield and purity, ready for its use in demanding applications such as the synthesis of peptide-based pharmaceuticals.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated synthesis of peptides. kvinzo.combachem.comiris-biotech.de The compound this compound, and more commonly its Fmoc-protected counterpart, Fmoc-D-Trp(Boc)-OH, are valuable building blocks in SPPS, particularly within the Fmoc/tBu strategy. mdpi.comlabmartgh.comchemicalbook.com

In SPPS, the peptide is assembled in a stepwise manner while being anchored to an insoluble solid support, or resin. bachem.com This simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration. bachem.comiris-biotech.de The synthesis involves repeated cycles of Nα-protecting group removal, washing, coupling of the next protected amino acid, and further washing. bachem.com

The use of tryptophan derivatives with a protected indole side chain, such as those with a Boc group, is crucial in SPPS to prevent side reactions. labmartgh.compeptide.com The indole ring of tryptophan is susceptible to oxidation and alkylation under the acidic conditions often used for cleavage from the resin and removal of other protecting groups. labmartgh.compeptide.com The Boc group on the indole nitrogen provides robust protection against these unwanted modifications, ensuring the integrity of the tryptophan residue in the final peptide. labmartgh.comchemicalbook.com

The choice between the two major SPPS strategies, Boc/Bzl and Fmoc/tBu, depends on the specific peptide sequence and desired properties. mdpi.combachem.com

Boc/Bzl Strategy: The α-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl-based groups. mdpi.com Final cleavage and deprotection are typically achieved with strong acids like hydrogen fluoride (B91410) (HF). mdpi.com In this strategy, a formyl-protected tryptophan (Boc-Trp(For)-OH) is often used. peptide.com

Fmoc/tBu Strategy: This is the more commonly used approach today. iris-biotech.deiris-biotech.de The α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tBu. mdpi.com The Fmoc group is removed with a mild base, typically piperidine, and the final cleavage and side-chain deprotection are performed with trifluoroacetic acid (TFA). mdpi.combachem.com Fmoc-D-Trp(Boc)-OH is the standard building block for incorporating D-tryptophan in this strategy. labmartgh.compeptide.com

The table below provides a comparison of the two main SPPS strategies.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) mdpi.com | Fmoc (9-fluorenylmethyloxycarbonyl) mdpi.com |

| Nα-Deprotection | Acid (e.g., TFA) mdpi.com | Base (e.g., piperidine) mdpi.com |

| Side-Chain Protection | Benzyl-based groups mdpi.com | Acid-labile groups (e.g., tBu, Trt) mdpi.comrsc.org |

| Final Cleavage | Strong acid (e.g., HF) mdpi.com | Acid (e.g., TFA) mdpi.comiris-biotech.de |

| Typical Tryptophan Derivative | Boc-Trp(For)-OH peptide.com | Fmoc-Trp(Boc)-OH labmartgh.compeptide.com |

| Orthogonality | Quasi-orthogonal biosynth.com | Fully orthogonal biosynth.comiris-biotech.de |

The adaptability of protected D-tryptophan derivatives like this compound and its Fmoc analogue makes them indispensable tools for the synthesis of complex peptides with specific biological functions.

The concept of protecting group orthogonality is fundamental to the success of complex chemical syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS). biosynth.comiris-biotech.de Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others by using different chemical conditions. biosynth.comiris-biotech.de This allows for the precise and controlled assembly of the peptide chain and the introduction of specific modifications.

In the context of SPPS utilizing this compound or its more common Fmoc analogue, Fmoc-D-Trp(Boc)-OH, the orthogonality of the protecting groups is crucial. The most widely used orthogonal protection scheme is the Fmoc/tBu strategy. mdpi.comiris-biotech.de

Fmoc Group (Nα-protection): This group is labile to bases, typically a solution of piperidine in DMF, and is used for the temporary protection of the α-amino group of the growing peptide chain. mdpi.comiris-biotech.de

Boc Group (Side-chain protection): In Fmoc-D-Trp(Boc)-OH, the Boc group protects the indole nitrogen of the tryptophan side chain. labmartgh.compeptide.com This group is stable to the basic conditions used for Fmoc removal but is cleaved by acids, such as trifluoroacetic acid (TFA), during the final step of releasing the peptide from the resin. peptide.comiris-biotech.de

Z Group (Nα-protection): The benzyloxycarbonyl (Z) group, as in this compound, is typically removed by catalytic hydrogenation. beilstein-journals.org This provides another level of orthogonality, as it is stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc and tBu removal.

This orthogonal system ensures that the side chain of the tryptophan residue remains protected throughout the stepwise elongation of the peptide, preventing unwanted side reactions. labmartgh.compeptide.com Only during the final cleavage step, when all acid-labile side-chain protecting groups are removed, is the Boc group on the tryptophan indole also cleaved. peptide.comcnr.it

The table below illustrates the orthogonality of common protecting groups used in SPPS with tryptophan derivatives.

| Protecting Group | Lability Condition | Typical Use | Orthogonal To |

| Fmoc | Base (e.g., 20% piperidine in DMF) mdpi.com | Nα-amino group protection iris-biotech.de | Boc, tBu, Trt, Z mdpi.comiris-biotech.de |

| Boc | Acid (e.g., TFA) peptide.comiris-biotech.de | Tryptophan indole nitrogen protection labmartgh.compeptide.com | Fmoc, Z peptide.comiris-biotech.de |

| tBu | Acid (e.g., TFA) iris-biotech.de | Side-chain protection (e.g., Asp, Glu, Ser, Thr) iris-biotech.de | Fmoc, Z iris-biotech.de |

| Z (Cbz) | Catalytic Hydrogenation beilstein-journals.org | Nα-amino group protection beilstein-journals.org | Fmoc, Boc, tBu biosynth.com |

| For (Formyl) | Thiolysis or Piperidine peptide.com | Tryptophan indole nitrogen protection in Boc-SPPS peptide.com | Boc, Bzl |

The strategic use of these orthogonal protecting groups is essential for the successful synthesis of complex peptides, including those containing D-tryptophan, and allows for the creation of peptides with specific modifications and functionalities.

Solution-Phase Peptide Synthesis (LPPS) Applications

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a vital strategy, particularly for the large-scale production of peptides and for segments that are difficult to assemble using solid-phase techniques. d-nb.infomdpi.com In LPPS, all reactants, including the growing peptide chain, are dissolved in an appropriate organic solvent. mdpi.com This approach allows for straightforward purification and characterization of intermediates after each coupling and deprotection step, ensuring the homogeneity of the final product.

The use of this compound in LPPS is governed by its solubility and the reactivity of its protecting groups. The Z (benzyloxycarbonyl) group at the N-terminus is typically removed by catalytic hydrogenation, while the Boc group on the indole side-chain and any C-terminal ester protecting groups are cleaved under acidic conditions. beilstein-journals.org This orthogonality allows for selective deprotection during the stepwise elongation of the peptide chain.

Segment Condensation Strategies Involving this compound

Segment condensation is a powerful LPPS strategy where two fully protected peptide fragments are coupled together. beilstein-journals.org This "convergent" approach is often more efficient for synthesizing long peptides than a "linear" stepwise addition of single amino acids. d-nb.info A critical challenge in segment condensation is the risk of significant racemization at the C-terminal residue of the N-protected peptide fragment being activated. peptide.com

A synthetic strategy involving this compound could position it at the C-terminus of one fragment or the N-terminus of another.

This compound as the C-terminal residue of a fragment: A fragment such as [Fragment A]-Z-D-Trp(Boc)-OH would be activated at its C-terminal carboxyl group. This is the most racemization-prone step. To minimize epimerization, coupling reagents and additives known for their suppression capabilities, such as DIC/HOAt or phosphonium (B103445) reagents like PyAOP, would be employed under carefully controlled conditions, often at low temperatures. bachem.compeptide.com

This compound as the N-terminal residue of a fragment: A fragment like H-D-Trp(Boc)-[Fragment B] would have its N-terminal amine (once the Z-group is removed) act as the nucleophile. In this case, the risk of racemization for the tryptophan residue is negligible.

The synthesis of melanotan II provides a practical example of a multi-step solution-phase synthesis employing segment condensation. d-nb.infobeilstein-journals.org In this synthesis, a protected dipeptide (Z-D-Phe-Arg-OH) was coupled to another deprotected dipeptide (H-Trp-Lys(εBoc)-NH₂) using DCC and a racemization suppressant to form a protected tetrapeptide. beilstein-journals.org A similar logic would apply to a fragment containing this compound. For example, a protected dipeptide like Z-Gly-D-Trp(Boc)-OH could be synthesized and then coupled to a larger peptide fragment in solution.

Table 2: Hypothetical Segment Condensation Scheme Involving this compound

| Step | N-Terminal Fragment | C-Terminal Fragment | Coupling Reagent/Conditions | Resulting Protected Peptide |

|---|---|---|---|---|

| 1 | Z-Ala-OH | H-D-Trp(Boc)-OMe | HATU, DIPEA in DMF | Z-Ala-D-Trp(Boc)-OMe |

| 2 | Z-Ala-D-Trp(Boc)-OH (after saponification) | H-Gly-Phe-Leu-OMe | PyBOP, HOAt, DIPEA in DMF, low temp. | Z-Ala-D-Trp(Boc)-Gly-Phe-Leu-OMe |

| 3 | Z-group removal via H₂/Pd-C | H-Ala-D-Trp(Boc)-Gly-Phe-Leu-OMe | N/A | N/A |

| 4 | Z-Val-OH | H-Ala-D-Trp(Boc)-Gly-Phe-Leu-OMe | DIC/OxymaPure in DCM/DMF | Z-Val-Ala-D-Trp(Boc)-Gly-Phe-Leu-OMe |

Iii. Applications of Z D Trp Boc Oh in Advanced Chemical Research

Role in Complex Peptide and Peptidomimetic Synthesis

The application of Z-D-Trp(Boc)-OH is fundamental in the synthesis of peptides and peptidomimetics that deviate from the canonical structures of natural proteins. The introduction of a D-amino acid into a peptide sequence is a key strategy for altering its three-dimensional structure and enhancing its stability.

Design and Synthesis of Unnatural Peptides

Unnatural peptides, which contain non-proteinogenic amino acids like D-Tryptophan, are designed to exhibit novel biological functions or improved therapeutic properties compared to their natural counterparts. This compound is an essential reagent in this field, facilitating the creation of peptide chains with specific, non-natural configurations. The incorporation of D-Tryptophan can lead to peptides with increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids nih.gov.

Research has also focused on creating highly novel Tryptophan analogues to expand the chemical diversity of peptides. For instance, unnatural analogues where a carbon-carbon double bond in the indole (B1671886) ring is replaced by a boron-nitrogen (BN) bond have been synthesized and incorporated into proteins nih.govrsc.org. This type of modification, creating what is known as a BN-tryptophan, alters the electronic characteristics of the amino acid side chain while maintaining a similar size, offering a new avenue for probing biological systems nih.gov. The synthesis of such complex unnatural amino acids often involves multi-step processes before they can be suitably protected, akin to this compound, for peptide synthesis nih.govchim.it.

| Unnatural Peptide Feature | Advantage Conferred by D-Tryptophan | Synthetic Precursor |

| Proteolytic Resistance | D-amino acid configuration hinders recognition by common proteases. nih.gov | This compound |

| Novel Bioactivity | Altered 3D structure can lead to new interactions with biological targets. | This compound |

| BN/CC Isosterism | Modified electronic properties for probing biological systems. nih.gov | BN-Tryptophan derivatives |

Incorporation into Constrained Peptide Structures

Conformational constraint is a powerful tool in peptide design to lock a peptide into its bioactive conformation, thereby increasing its potency, selectivity, and stability. This compound plays a significant role in creating these rigid structures. The incorporation of a D-amino acid can induce the formation of specific secondary structures, such as β-turns.

Cyclic peptides represent a major class of constrained structures. Cyclization has been shown to be an effective strategy for developing more potent and stable peptidic agents by reducing conformational freedom nih.gov. In one study, a series of cyclic peptides containing alternating Arginine and Tryptophan residues were synthesized and evaluated as Src kinase inhibitors nih.gov. The most potent inhibitor identified was a cyclic decapeptide, C[RW]₅, demonstrating that the cyclic nature and the specific amino acid composition were critical for its activity nih.gov. The synthesis of such peptides containing D-amino acids relies on protected building blocks like this compound to control the peptide sequence assembly before the final cyclization step nih.gov. Research has also explored the synthesis of various other conformationally constrained Tryptophan derivatives, such as 3,4-cyclised tryptophans, to control the side-chain's spatial orientation fao.orgacs.org.

| Constrained Structure | Role of D-Tryptophan Incorporation | Example Application |

| Cyclic Peptides | Reduces conformational freedom, enhances stability and receptor binding affinity. nih.gov | C[RW]₅ as a Src kinase inhibitor. nih.gov |

| β-Turns | D-amino acids act as potent inducers of β-turn secondary structures. | Not specified in sources |

| Macrocycles | Forms part of a complex ring structure, such as a lysine-to-tryptophan crosslink. nih.gov | Streptide biosynthesis. nih.gov |

Synthesis of Peptidomimetics with Enhanced Properties

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties, such as enhanced stability against enzymatic breakdown and better bioavailability nih.gov. The inclusion of D-Tryptophan, facilitated by this compound, is a cornerstone of this strategy. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids nih.gov. This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic agents.

The aromatic side chain of tryptophan is often critical for the biological activity of many peptides, playing a role in binding to target receptors or membranes nih.gov. By incorporating D-Tryptophan, a peptidomimetic can retain the essential pharmacophoric element of the indole ring while gaining the advantage of enhanced stability nih.gov. This approach has been successfully applied in the development of antimicrobial peptides (AMPs), where tryptophan-rich sequences are crucial for activity nih.govfrontiersin.org. Designing AMPs with D-amino acids can overcome the typical therapeutic limitations of natural peptides, such as rapid degradation nih.gov.

Contribution to Medicinal Chemistry Research and Drug Development

The unique properties conferred by D-Tryptophan make this compound a valuable asset in medicinal chemistry and the development of new peptide-based drugs.

Scaffold for Peptide-Based Therapeutics

Peptides containing D-Tryptophan are explored for a wide range of therapeutic applications. The indole side chain of tryptophan is a key pharmacophore in many biologically active peptides. By using this compound in the synthesis, medicinal chemists can create therapeutic candidates with improved pharmacological profiles.

A notable area of research is the development of analgesic and anti-inflammatory agents. A study detailed the synthesis of a series of small peptides with C-terminal tryptophan, which were tested for these properties nih.govresearchgate.net. Several of the synthesized peptides demonstrated potent activity, with some tetrapeptides and hexapeptides being more effective than the standard reference drugs used in the study nih.govresearchgate.net. Importantly, these peptides showed prolonged activity and did not exhibit ulcerogenic side effects, highlighting the therapeutic potential of such modified peptides nih.govresearchgate.net. Other research has focused on tryptophan-containing peptides as antimicrobial agents and kinase inhibitors, further underscoring the versatility of this amino acid in therapeutic design nih.govfrontiersin.org.

| Therapeutic Area | Peptide Design Strategy | Key Finding |

| Analgesic/Anti-inflammatory | Small peptides with C-terminal Tryptophan. nih.govresearchgate.net | Peptides showed higher potency and longer duration of action than reference standards. nih.govresearchgate.net |

| Antimicrobial | Tryptophan-rich sequences, often with D-amino acids for stability. nih.govfrontiersin.org | The presence of Tryptophan is crucial for antimicrobial activity and membrane interaction. frontiersin.org |

| Cancer Therapy | Cyclic peptides containing Tryptophan and Arginine. nih.gov | C[RW]₅ identified as a potent Src kinase inhibitor. nih.gov |

Modulators of Neurotransmission Pathways

Tryptophan is the essential metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) nih.govdrugbank.comfrontiersin.org. The brain's serotonergic system is deeply involved in regulating mood, cognition, sleep, and anxiety nih.govnih.gov. Consequently, molecules that can modulate this pathway are of significant interest for treating neurological and psychiatric disorders.

The D-stereoisomer of tryptophan and peptides containing it can also influence neurotransmission. D-amino acids are known to play a role in the brain, where they can regulate the levels of D-amino acid neurotransmitters, such as D-serine, which is a co-agonist of NMDA receptors drugbank.com. The availability of tryptophan is the rate-limiting step for the synthesis of serotonin in the brain frontiersin.org. Therefore, delivering tryptophan in the form of peptides can be a strategy to increase its bioavailability and influence central serotonin levels nih.govmdpi.com. While much of the research focuses on L-Tryptophan, the incorporation of D-Tryptophan into peptides offers a way to create analogues with different metabolic fates and potentially more sustained or nuanced effects on neurotransmitter pathways.

Enzyme Inhibition Studies

There is no available data from enzyme inhibition assays or studies that identify this compound as an inhibitor of any specific enzyme.

Neuroprotective Effects in Disease Models

No research has been published demonstrating any neuroprotective effects of this compound in preclinical or in vitro models of disease. The following sub-sections reflect the absence of data in specific disease models.

Stroke Models and Neuronal Death Reduction

There are no studies that have investigated the use of this compound in animal or cellular models of stroke or its potential to reduce neuronal death in the context of cerebral ischemia.

Potential in Neurodegenerative Diseases

The potential of this compound in the context of neurodegenerative diseases has not been explored in any published research.

Alzheimer's Disease Models

There is no scientific literature that reports on the use or effects of this compound in any models of Alzheimer's disease.

Data Table: Research Findings on the Biological Applications of this compound

| Research Area | Findings | Citations |

| Immunological Response Modulation | No data available | N/A |

| Metabolic Process Influence | No data available | N/A |

| Enzyme Inhibition | No data available | N/A |

| Neuroprotection in Stroke Models | No data available | N/A |

| Neuroprotection in Neurodegenerative Disease Models | No data available | N/A |

| Neuroprotection in Alzheimer's Disease Models | No data available | N/A |

Design of Receptor Ligands and Modulators

The incorporation of D-Tryptophan into peptide sequences is a well-established strategy for developing potent and selective receptor ligands. The D-amino acid confers resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life. This compound is an essential precursor for introducing this moiety during solid-phase peptide synthesis (SPPS), where precise control of protecting groups is paramount.

The D-Tryptophan residue is a key component in the development of potent and selective opioid receptor agonists and antagonists. Its inclusion in peptide structures can significantly influence receptor affinity and functional activity.

Research has identified short peptide sequences where D-Trp is a central recognition motif. For instance, the tripeptide Ac-D-Trp-Phe-GlyNH2 has been proposed as a novel minimal recognition element for the µ-opioid receptor nih.gov. The synthesis of this and related analogs, where substituents are introduced on the indole ring of the D-Trp, relies on appropriately protected precursors like this compound.

Furthermore, D-Trp has been incorporated into macrocyclic peptides to modulate opioid receptor activity. The tetrapeptide cyclo[Phe-D-Pro-Phe-Trp] and its isomer containing D-Trp in the fourth position exhibit kappa opioid receptor (KOR) antagonism nih.govmdpi.com. In a different study, a combinatorial library approach identified an all D-amino acid hexapeptide, Ac-rfwink-NH2 (where 'w' represents D-Trp), as a potent µ-opioid receptor agonist nih.gov. The synthesis of these complex peptides is achieved through methodical solid-phase techniques where this compound would serve as the key reagent for introducing the D-Tryptophan residue.

| Opioid Peptide Analog | Sequence/Structure | Target Receptor | Activity |

| Minimal Recognition Motif | Ac-D-Trp -Phe-GlyNH₂ | µ-opioid | Agonist |

| CJ-15,208 Isomer | cyclo[Phe-D-Pro-Phe-D-Trp ] | κ-opioid | Antagonist |

| Combinatorial Peptide | Ac-r-f-w -i-n-k-NH₂ (all D-amino acids) | µ-opioid | Agonist |

This compound is a precursor for the synthesis of ligands for the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane involved in neurosteroid synthesis. Novel dipeptide TSPO ligands have been designed using a drug-based peptide design strategy, with the non-peptide drug alpidem serving as a prototype.

In this research, the tryptophan residue was identified as a key pharmacophoric element. A series of N-acyl-tryptophanyl-containing dipeptides were synthesized to probe structure-activity relationships. Specifically, the compound Z-d-Trp–l-Leu–NH₂ was synthesized using the activated N-hydroxysuccinimide ester of Z-D-Trp-OH. The study found that the stereochemistry of the tryptophan residue was crucial for activity; the L,D-diastereomer of a related active compound was found to be inactive, highlighting the importance of the D-tryptophan configuration for potent anxiolytic effects mediated by TSPO.

The Neuropeptide S (NPS) system is involved in regulating arousal, anxiety, and other neurological processes. A primary strategy for developing antagonists for the Neuropeptide S receptor (NPSR) involves the substitution of amino acids in the native NPS peptide sequence with D-amino acids. This modification can switch the ligand's function from agonism to antagonism.

While various D-amino acids have been successfully used, such as in the antagonists [D-Val5]NPS and [D-Cys(tBu)5]NPS, the underlying principle supports the use of other D-amino acids to explore the structure-activity landscape mdpi.comunipd.it. The synthesis of novel peptide-based NPSR antagonists incorporating a D-Tryptophan residue would therefore depend on a protected building block like this compound. This allows for the systematic exploration of how the bulky, aromatic side chain of D-Trp influences receptor binding and antagonism, potentially leading to the discovery of new and more potent modulators of the NPS system.

This compound is an essential building block in the synthesis of ligands for the melanocortin receptors (MCRs), which are involved in energy homeostasis, pigmentation, and sexual function. Extensive structure-activity relationship studies have established that a core tetrapeptide sequence, His-Phe-Arg-Trp (HFRW), is the minimal pharmacophore required for pharmacological activity at most MCRs.

The tryptophan residue within this motif is critical for receptor binding and activation. Synthetic strategies aimed at producing potent and selective MCR ligands often involve the creation of numerous analogs of the HFRW sequence. These syntheses, typically performed using SPPS, require orthogonally protected amino acids. This compound provides both N-terminal (Z) and side-chain (Boc) protection, allowing for its precise incorporation into the growing peptide chain. The use of the D-isomer can also be explored as a strategy to increase the metabolic stability and modify the binding affinity of the resulting ligand.

| Receptor Ligand Class | Key Pharmacophore / Moiety | Role of (D)-Tryptophan |

| Opioid Receptor Ligands | D-Trp as core recognition element | Confers µ-agonist or κ-antagonist activity |

| TSPO Ligands | N-acyl-D-tryptophanyl dipeptides | Essential for anxiolytic activity |

| NPS Receptor Antagonists | D-amino acid substitution in NPS sequence | Converts agonist to antagonist |

| Melanocortin Receptor Ligands | His-Phe-Arg-Trp (HFRW) | Critical for receptor binding and activation |

Utilization in Chemical Biology and Material Science

Beyond receptor ligand design, the unique properties of this compound lend themselves to applications in chemical biology and the development of novel biomaterials.

While this compound is not typically used as a direct substrate for bioconjugation reactions in its free form, it plays a crucial enabling role. The primary strategy involves its initial incorporation into a peptide sequence via solid-phase peptide synthesis. Once the peptide is assembled and the protecting groups are removed, the now-exposed indole side chain of the D-tryptophan residue becomes a specific target for subsequent bioconjugation.

The indole ring of tryptophan is a unique functional handle within a peptide, as it is relatively rare compared to other nucleophilic amino acids. This allows for site-specific modification. For example, tryptophan residues can be selectively modified using triazolinedione (TAD) chemistry under acidic conditions (pH 4). This reaction targets the tryptophan side chain with high selectivity over other residues like tyrosine, enabling the precise attachment of reporter molecules, therapeutic payloads, or other chemical entities to the peptide scaffold. Therefore, the involvement of this compound is foundational; it allows for the precise placement of the reactive tryptophan handle within a synthetic peptide, which is then used in advanced, site-specific bioconjugation strategies.

Supramolecular Chemistry and Self-Assembly

In supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, this compound serves as an exemplary building block. The self-assembly of molecules into well-defined, stable structures is a cornerstone of this field, and the specific features of this compound are instrumental in directing these processes. The incorporation of D-amino acids into self-assembling peptide motifs has been shown to significantly alter enzyme stability, conformation, and self-assembly behavior. nih.gov

| Driving Force | Interacting Group on this compound | Resulting Supramolecular Structure |

| π-π Stacking | Indole ring | Ordered aggregates, fibers, gels |

| Hydrogen Bonding | Carboxylic acid, Urethane moieties | Helices, sheets, networks |

| Steric Hindrance | Boc and Z protecting groups | Controlled packing, defined cavities |

| Chirality | D-alpha-carbon | Chiral superstructures, helical assemblies |

Development of Chiral Catalysts

The development of catalysts that can control the stereochemical outcome of a chemical reaction is a primary goal in asymmetric synthesis. This compound, being an enantiomerically pure D-amino acid derivative, is a valuable component in the design of such chiral catalysts. Its rigid structure and defined stereochemistry are essential for creating a chiral environment around a catalyst's active site.

This compound can be incorporated as a chiral ligand that coordinates with a metal center. The spatial arrangement of the bulky Z, Boc, and indole groups creates a highly specific three-dimensional pocket. This pocket can selectively bind one enantiomer of a substrate over the other, leading to high enantioselectivity in the catalyzed reaction. The development of such stereogenic-at-metal catalysts is a significant advancement, and amino acid derivatives are key to their synthesis. nih.gov These catalysts are often used in reactions like asymmetric hydrogenation, alkylation, and cyclopropanation, which are critical steps in the synthesis of pharmaceuticals and other fine chemicals.

| Catalyst Component | Role of this compound | Desired Outcome |

| Chiral Ligand | Provides a specific 3D environment due to its D-configuration and bulky substituents. | High enantiomeric excess (>95%) in the product. nih.gov |

| Steric Director | The large Z and Boc groups block certain approaches of the substrate to the catalytic center. | Predictable and controlled stereochemistry. |

| Electronic Modifier | The indole ring can influence the electronic properties of the metal center through space. | Enhanced catalytic activity and turnover number. |

Nanomedicine and Drug Delivery Systems

The field of nanomedicine utilizes nanoscale materials for diagnosis and treatment of diseases. This compound is employed in the construction of sophisticated drug delivery systems due to its biocompatibility and chemical versatility. nih.gov It can be incorporated into peptides that self-assemble into nanoparticles, liposomes, or micelles. nih.gov These nanostructures can encapsulate therapeutic agents, protecting them from degradation in the body and controlling their release.

The presence of the D-amino acid enhances the proteolytic stability of these peptide-based delivery systems, as naturally occurring enzymes primarily recognize L-amino acids. This leads to a longer circulation time and more efficient delivery of the drug to the target site. The indole side chain of the tryptophan residue can also be used for specific interactions with biological targets or for attaching imaging agents. The development of such nano-drug delivery systems is a promising strategy to overcome challenges like poor drug solubility and stability. nih.gov

| Nanocarrier Type | Function of this compound | Key Advantage |

| Self-Assembled Nanoparticles | Forms the core structure through controlled aggregation of peptide chains. | Enhanced stability and drug loading capacity. |

| Surface-Modified Liposomes | Acts as a targeting ligand on the liposome surface when part of a larger peptide. | Increased specificity and reduced off-target effects. |

| Polymeric Micelles | Part of the hydrophobic block of an amphiphilic block copolymer, driving micelle formation. | Improved encapsulation of hydrophobic drugs. scienceopen.com |

Iv. Advanced Spectroscopic and Computational Characterization of Z D Trp Boc Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of Z-D-Trp(Boc)-OH in solution. msu.edu It provides information on the chemical environment of each proton and carbon atom, which is essential for confirming the compound's identity and stereochemistry.

The ¹H NMR spectrum of tryptophan derivatives displays characteristic signals for the aromatic protons of the indole (B1671886) ring. These protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orgmnstate.edu The specific chemical shifts and coupling patterns of the indole protons in this compound provide a unique fingerprint for the molecule. For a related compound, Z-D-Trp-NH₂, the aromatic protons appear as a multiplet between 6.9 and 7.4 ppm, with a distinct singlet for the H2 proton at 7.5 ppm and a doublet for another aromatic proton at 7.65 ppm. newdrugapprovals.org The presence of the Boc protecting group on the indole nitrogen in this compound would be expected to induce further shifts in these signals compared to the unprotected indole.

Table 1: Representative ¹H NMR Chemical Shifts for Tryptophan Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Indole Aromatic Protons | 6.5 - 8.0 | The exact shifts are sensitive to substitution on the indole ring and the solvent used. libretexts.orgmnstate.edu |

| Benzylic Protons (β-CH₂) | 2.0 - 3.0 | These protons are adjacent to the aromatic ring. libretexts.org |

| α-Proton | ~4.0 - 5.0 | The chemical shift is influenced by the protecting groups on the amine and carboxyl functions. |

This table is a generalized representation based on typical values for tryptophan derivatives and may not reflect the exact values for this compound.

The conformation of tryptophan and its derivatives in solution is complex due to the flexibility of the side chain. rsc.org NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effects (NOE), are instrumental in determining the preferred solution conformation. rsc.orgauremn.org.br These studies often involve analyzing the dihedral angles around the Cα-Cβ and Cβ-Cγ bonds. rsc.org For tryptophan itself, studies have shown that the conformational equilibrium in solution can be influenced by the solvent, and one conformer may be dominant. rsc.org The bulky Z and Boc protecting groups in this compound are expected to significantly influence its conformational preferences in solution, a subject that can be explored through advanced NMR experiments and computational modeling. csic.esnih.gov

Mass Spectrometry (MS) for Molecular Weight Validation

Mass spectrometry is an essential tool for confirming the molecular weight of synthesized compounds. For this compound (C₂₄H₂₆N₂O₆), the expected molecular weight is approximately 438.47 g/mol . glpbio.com Electrospray ionization (ESI) is a common technique used for such analyses, where the compound is typically observed as protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. For instance, a related compound, Z-D-Trp-NH₂, with a molecular weight of 337.4 g/mol , shows prominent peaks at m/z 338 [M+H]⁺ and 360 [M+Na]⁺ in its ESI mass spectrum. newdrugapprovals.org Similarly, the ESI-MS of Boc-Trp shows a signal for the [M+Na]⁺ adduct. rsc.org Therefore, the mass spectrum of this compound is expected to show a strong signal around m/z 439.

Table 2: Expected Mass Spectrometry Peaks for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | ~439.18 |

| [M+Na]⁺ | ~461.16 |

| [M+K]⁺ | ~477.13 |

M represents the this compound molecule. The exact mass is calculated based on the most abundant isotopes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and other synthetic compounds. Reverse-phase HPLC, typically using a C18 column, is commonly employed to separate the target compound from any starting materials, by-products, or other impurities. The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. A purity of >99.0% is often reported for commercially available this compound. ruifuchemical.com The retention time in an HPLC run is a characteristic property of the compound under specific chromatographic conditions (e.g., column, mobile phase composition, flow rate, and temperature).

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov This technique can unambiguously determine the molecular geometry, including bond lengths, bond angles, and the conformation of the molecule. osu.eduncl.ac.uk For this compound, an X-ray crystal structure would reveal the precise arrangement of the Z, Boc, and indole groups, providing invaluable information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While a specific crystal structure for this compound was not found in the provided search results, the general methodology is well-established for determining the solid-state conformation of complex organic molecules. rsc.org Such data is crucial for understanding the molecule's intrinsic conformational preferences, which can complement the solution-state information obtained from NMR. nih.gov

Computational Chemistry Approachesiris-biotech.de

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. These methods complement experimental data, offering insights into molecular structure, dynamics, and thermodynamics that can guide the design of new derivatives with enhanced properties.

Density Functional Theory (DFT) Calculationsmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to calculate the structural and thermodynamic properties of molecules. rsc.org For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.netru.nl

These calculations help in understanding the molecule's intrinsic stability, reactivity, and the influence of its protecting groups (Z and Boc) on the tryptophan core. By mapping the electrostatic potential, researchers can predict regions of the molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding.

Table 1: Potential DFT-Calculated Properties for this compound

| Calculated Property | Significance and Application |

| Optimized Molecular Geometry | Predicts the most stable 3D conformation, including bond lengths and angles. |

| Vibrational Frequencies | Correlates to infrared (IR) spectra, aiding in the identification of functional groups and structural confirmation. researchgate.net |

| HOMO/LUMO Energies | Indicates electronic reactivity; the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap relates to chemical stability. |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

Molecular Dynamics (MD) Simulationsiris-biotech.demdpi.com

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between atoms to model their dynamic behavior.

This approach provides a view of the conformational landscape of this compound, revealing how it flexes, rotates, and changes shape in solution. Such simulations are crucial for understanding its flexibility, which can be a key factor in its ability to bind to a biological target. MD can also be used to study its interaction and stability with other molecules, such as proteins or membranes.

Table 2: Insights from MD Simulations of this compound

| Simulation Output | Research Insight |

| Conformational Analysis | Identifies the range of accessible shapes (conformers) and the transitions between them. |

| Solvation Shell Structure | Characterizes the arrangement of solvent molecules around the compound, impacting its solubility. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure over the simulation time. |

| Hydrogen Bond Dynamics | Tracks the formation and breaking of hydrogen bonds, both intramolecularly and with the solvent. |

| Binding Free Energy Calculation | When simulated with a receptor, it can provide an estimate of the binding affinity. |

Structure-Activity Relationship (SAR) Studiesgardp.orgdrugdesign.orgmdpi.com

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects. researchgate.net By synthesizing and testing various analogs of a lead compound, medicinal chemists can build a qualitative understanding of how structural modifications influence activity. rsc.org For derivatives of this compound, an SAR study would involve systematically altering the three main components: the N-terminal benzyloxycarbonyl (Z) group, the D-tryptophan scaffold, and the indole N-tert-butoxycarbonyl (Boc) group.

For example, research on related dipeptides has shown that the choice of amino acid and the nature of the N-terminal substituent are critical for activity. In one study, replacing a leucine (B10760876) residue with glycine (B1666218) led to a 50-fold decrease in activity, while changing the stereochemistry to D-leucine resulted in a complete loss of activity. nih.gov Similarly, the phenyl group in the N-terminal substituent was found to be essential. nih.gov These findings suggest that for this compound, modifications to the Z-group's aromatic ring or the D-tryptophan side chain would likely have a significant impact on biological function.

Table 3: Example of SAR Inferences for Z-Trp Derivatives

| Molecular Modification | Observed Effect on Activity | Implication for SAR |

| Replacement of L-Leucine with Glycine | 50-fold decrease in anxiolytic activity. nih.gov | The size and hydrophobicity of the side chain are important for target interaction. |

| Inversion of Stereochemistry (L-Leu to D-Leu) | Complete loss of activity. nih.gov | Strict stereochemical requirements exist at the binding site. |

| Removal of Phenyl group from N-terminal substituent | Loss of activity. nih.gov | An aromatic ring is required, likely for a specific pi-stacking or hydrophobic interaction. |

| Modification of Carboxyl Group | Drop in activity when modified. rsc.org | Suggests the carboxyl group may be involved in hydrogen bonding or salt bridge interactions with a receptor. rsc.org |

Protein-Ligand Interaction Modelingiris-biotech.dedrugdesign.org

Protein-ligand interaction modeling uses computational methods to predict and analyze how a small molecule (ligand), such as a derivative of this compound, binds to a protein target. This is a cornerstone of rational drug design. ijnrd.org The process typically involves molecular docking, where various conformations of the ligand are placed into the binding site of a protein to find the most favorable binding pose.

There are several models for this interaction, including the classic "lock and key" model, where the ligand fits perfectly into a rigid receptor, and the "induced fit" model, where the protein changes its shape to accommodate the ligand. ijnrd.org Modern approaches often use sophisticated algorithms, including deep learning, to improve the accuracy of predicting binding affinity and to analyze the crucial intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. nih.govmdpi.com

Table 4: Key Interactions Analyzed in Protein-Ligand Modeling

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonds | Formed between donor (e.g., N-H) and acceptor (e.g., C=O) groups. | The amide N-H, carboxyl OH, and carbonyl oxygens are potential H-bond sites. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and protein. | The indole ring of tryptophan and the phenyl ring of the Z-group are key hydrophobic regions. |

| Pi-Stacking | A non-covalent interaction between aromatic rings. | The indole and phenyl rings can stack with aromatic residues (e.g., Phe, Tyr, Trp) in the protein's binding site. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between all atoms. | Contribute to the overall steric fit and binding energy. |

| Salt Bridges | An electrostatic interaction between charged groups (e.g., -COO⁻ and -NH₃⁺). | The deprotonated carboxyl group can interact with positively charged residues like Lys or Arg. |

Quantum Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net Unlike the more qualitative SAR, QSAR aims to create a predictive equation. researchgate.net

The process involves calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters. researchgate.net Statistical methods, like multiple linear regression, are then used to correlate these descriptors with the measured biological activity (e.g., IC₅₀). A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives of this compound are most promising for synthesis and testing.

Table 5: Common Molecular Descriptors Used in QSAR for Tryptophan Derivatives

| Descriptor Class | Example Descriptors | Property Measured |

| Electronic | Hammett Constant (σ), Partial Charges | Electron-donating/withdrawing effects, charge distribution. researchgate.net |

| Hydrophobic | LogP, LogD | Lipophilicity and distribution between aqueous and lipid phases. researchgate.net |

| Steric/Topological | Molar Refractivity, Molecular Weight, Shape Indices | Molecular size, volume, and shape. |

| Thermodynamic | Enthalpy of Formation, Solvation Energy | Energy content and stability in solution. |

| Structural | Number of H-bond donors/acceptors, Rotatable Bonds | Potential for specific interactions and conformational flexibility. |

V. Biological and Pharmacological Research Methodologies Employing Z D Trp Boc Oh

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental to understanding the biological implications of incorporating a D-amino acid like D-Tryptophan into a peptide sequence. These controlled laboratory experiments allow for the detailed study of molecular interactions, cellular functions, and cytotoxic potential.

Protected amino acids such as Z-D-Trp(Boc)-OH are primarily used as substrates in solid-phase peptide synthesis (SPPS). In this process, amino acids are sequentially coupled to a growing peptide chain on a solid resin support. The Z (benzyloxycarbonyl) group protects the alpha-amino group, while the Boc (tert-butoxycarbonyl) group protects the indole (B1671886) nitrogen of the tryptophan side chain, preventing unwanted side reactions.

Derivatives like Fmoc-D-Trp(Boc)-OH are instrumental in constructing synthetic peptides designed for specific biological investigation. For instance, Fmoc-Trp(Boc)-OH has been used in the synthesis of peptide-based biosensors to measure the activity of deubiquitinating enzymes (DUBs). nih.gov Similarly, it has been a key component in the synthesis of colchicine-peptide conjugates designed to target the CD44 receptor in inflammatory models. mdpi.com In these contexts, the D-Trp(Boc)-OH derivative is not the final active molecule but an essential synthetic intermediate that enables the creation of the final probe or therapeutic agent.

The core D-Tryptophan (D-Trp) structure itself can act as a substrate for enzymes. However, many enzymes exhibit strong stereoselectivity. A prominent example is Tryptophan 2,3-dioxygenase (TDO), a heme-containing enzyme that catalyzes the first step in the kynurenine (B1673888) pathway. While human TDO (hTDO) can oxidize both L-Trp and D-Trp, it shows a significant preference for the natural L-isomer. nih.govacs.org The catalytic rate (kcat) for L-Trp is approximately 10-fold higher than for D-Trp, demonstrating the profound impact of stereochemistry on enzyme-substrate interactions. nih.govresearchgate.net

Table 1: Kinetic Parameters of hTDO with Tryptophan Stereoisomers This table summarizes the Michaelis-Menten kinetic parameters for the oxidation of L-Tryptophan and D-Tryptophan by wild-type human Tryptophan 2,3-dioxygenase (hTDO), highlighting the enzyme's stereoselectivity.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-Tryptophan | 330 ± 50 | 2.1 ± 0.1 | 6400 |

| D-Tryptophan | 500 ± 100 | 0.20 ± 0.02 | 400 |

| Data sourced from studies on hTDO substrate stereoselectivity. nih.govresearchgate.net |

Once synthesized, peptides containing D-Trp can be evaluated in cell-based functional assays to determine their biological activity. These assays measure a specific cellular response following treatment with the compound.

For example, a D-Trp(Boc) derivative was incorporated into a tetrapeptide that was then used to create hybrid α-Melanocyte-Stimulating Hormone (MSH) analogues. nih.gov The functional activity of these synthetic peptides was assessed using a CRE/β-galactosidase reporter gene assay in cells engineered to express specific human melanocortin receptors. This type of assay quantifies the activation of a signaling pathway (in this case, the cAMP pathway) downstream of receptor binding, allowing researchers to classify the synthetic peptide as an agonist (activator) or antagonist (inhibitor). nih.gov In another study, analogues of the cyclic octapeptide zelkovamycin (B1683626) were synthesized and tested for anticancer activity against Huh-7 liver cancer cells, demonstrating the use of synthetic peptides in cancer research, though the tested analogues showed low cytotoxicity. mdpi.com

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. merckmillipore.comnih.gov These assays are critical for characterizing the products of peptide synthesis that utilize this compound. A common format is a competitive binding assay, where the synthetic peptide competes with a known radiolabeled ligand for binding to the receptor. merckmillipore.comfrontiersin.org The concentration of the synthetic peptide that inhibits 50% of the radioligand binding (IC50) is determined, which reflects its binding affinity.

A key example involves the synthesis of somatostatin (B550006) analogues. The tetrapeptide pharmacophore of somatostatin often includes a D-Trp residue to enhance stability and receptor affinity. mdpi.com In one study, a D-Trp(Boc) derivative was used to synthesize a cyclic peptide analogue of somatostatin. mdpi.com The binding affinity of this compound was then evaluated against five different human somatostatin receptor subtypes (hsst1-5). The results demonstrated that the inclusion of the D-Trp containing scaffold resulted in a peptide with selective affinity for certain receptor subtypes. mdpi.comoup.comnih.gov

Table 2: Binding Affinity of a Somatostatin Analogue for hsst Subtypes This table shows the binding affinities (IC50 values in nM) of a synthetic somatostatin analogue containing a D-Trp-Lys motif for various human somatostatin receptor (hsst) subtypes. Lower values indicate higher affinity.

| Receptor Subtype | IC50 (nM) |

| hsst1 | >10000 |

| hsst2 | 2000 |

| hsst3 | 4200 |

| hsst4 | >10000 |

| hsst5 | 3500 |

| Data adapted from research on novel somatostatin analogues. |

The incorporation of this compound into peptide chains is a powerful strategy for studying and modulating enzyme activity. The stereochemistry at the α-carbon can dramatically alter how a peptide fits into an enzyme's active site, thereby affecting its function.

When developing new compounds or delivery systems based on amino acids, it is essential to assess their potential toxicity to cells. Cell viability and cytotoxicity assays are routine procedures for this purpose. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability. springernature.comre-place.benih.gov In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. promega.com

In a notable study, a related derivative, Fmoc-Trp(Boc)-OH, was used to create self-assembling nanoparticles for potential drug delivery applications. researchgate.net To ensure these nanoparticles were safe for biological use, an MTT assay was performed on two different cell lines: human embryonic kidney cells (HEK293) and rat glioma cells (C6). The cells were incubated with various concentrations of the nanoparticles for 24 hours. The results showed no significant decrease in cell viability compared to the untreated control cells, demonstrating that the Fmoc-Trp(Boc)-OH nanoparticles were biocompatible and non-cytotoxic at the tested concentrations. researchgate.net

Table 3: Biocompatibility of Fmoc-Trp(Boc)-OH Nanoparticles via MTT Assay This table summarizes the percentage of cell viability of HEK293 and C6 glioma cells after a 24-hour treatment with different concentrations of Fmoc-Trp(Boc)-OH nanoparticles. The data indicates high biocompatibility.

| Nanoparticle Conc. (µg/mL) | HEK293 Cell Viability (%) | C6 Glioma Cell Viability (%) |

| 0 (Control) | 100 | 100 |

| 50 | ~99 | ~98 |

| 100 | ~98 | ~97 |

| 200 | ~97 | ~96 |

| 400 | ~96 | ~95 |

| Data adapted from Dube et al., 2017. researchgate.net |

In Vivo Pharmacological and Behavioral Studies

Research into dipeptide ligands for the translocator protein (TSPO), a target for anxiolytic drugs, highlights the importance of stereochemistry in determining in vivo activity. An original dipeptide TSPO ligand, N-carbobenzoxy-L-tryptophanyl-L-isoleucine amide, demonstrated anxiolytic effects in rodent behavioral tests. frontiersin.org However, related studies on similar dipeptide ligands showed that altering the stereochemistry from an L,L-isomer to an L,D-isomer completely abolished the anxiolytic activity in the open field test. frontiersin.org

This finding is highly significant, as it strongly implies that a dipeptide synthesized with this compound would likely exhibit a profoundly different—and potentially inactive—pharmacological profile in this specific behavioral paradigm compared to its L-Trp counterpart. Such studies underscore the critical role of stereospecific interactions with biological targets in vivo and demonstrate how the inclusion of a D-amino acid can be a decisive factor in the ultimate biological outcome. frontiersin.orgphysiology.orgresearchgate.net Furthermore, in vivo studies have shown that D-tryptophan can be converted to L-tryptophan in the body, a process mediated by the enzyme D-amino acid oxidase (DAAO), which adds another layer of complexity to its pharmacological profile. frontiersin.orgresearchgate.net

Animal Models for Neuroprotective Effects

The investigation of neuroprotective agents often relies on animal models that replicate the pathology of human neurodegenerative diseases. nih.gov While direct studies on this compound for neuroprotection are not extensively documented, its derivatives are explored in contexts relevant to neurodegeneration. For instance, dipeptide analogs incorporating a D-Tryptophan moiety have been designed to inhibit the formation of amyloid fibrils, a key pathological hallmark of amyloid-associated diseases like Alzheimer's. google.com

Research methodologies in this area typically involve:

Inducing Pathology: Creating animal models that mimic specific diseases, such as glaucoma, which is a progressive neurodegenerative disease causing the death of retinal ganglion cells. nih.gov

Behavioral and Cellular Assessment: Evaluating the outcomes through behavioral tests and histological analysis of neural tissue to quantify the extent of neuroprotection.

Drug Delivery Systems: The use of nanocarriers, such as those formed from related tryptophan derivatives like Fmoc-Trp(Boc)-OH, is a methodology explored to deliver therapeutic agents across the blood-brain barrier to target brain tumors like glioma. researchgate.net

The structural components of this compound are relevant for designing peptides that can interact with biological targets implicated in neurodegeneration.

Assessment of Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental to understanding how a drug candidate is absorbed, distributed, metabolized, and eliminated (ADME), and the physiological and biochemical effects it has on the body. For peptide-based compounds derived from this compound, these assessments are critical.

Pharmacokinetics (PK): This involves studying the journey of the compound through the body. Z-protected peptides often exhibit resistance to degradation by aminopeptidases. Their elimination is typically dependent on molecular weight, with smaller derivatives undergoing renal excretion and larger ones being metabolized via hepatic pathways.

Pharmacodynamics (PD): This focuses on the compound's interaction with its biological target, such as a receptor, to elicit a response. tum.de The relationship between the concentration of the drug at the target site and the observed pharmacological effect is a key aspect of PD assessment.

The optimization of PK and PD properties is a central goal in medicinal chemistry, often pursued through structural modifications of a lead compound. tum.de

Table 1: Key Parameters in Pharmacokinetic and Pharmacodynamic Assessment

| Parameter Category | Specific Parameter | Description |

|---|---|---|

| Pharmacokinetics | Bioavailability | The fraction of an administered compound that reaches systemic circulation. |

| Half-life (t½) | The time required for the concentration of the compound in the body to be reduced by half. | |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | |

| Clearance (CL) | The rate at which a compound is removed from the body. | |

| Pharmacodynamics | Efficacy (Emax) | The maximum response achievable from a compound. |

| Potency (EC50/ED50) | The concentration or dose of a compound required to produce 50% of its maximal effect. |

Analgesic Response Assessment

This compound is used as a fragment in the synthesis of hybrid molecules evaluated for pain relief. A notable example is the compound AA3266, which combines an enkephalin-like opioid sequence with a Z-D-Trp fragment. mdpi.comresearchgate.net The analgesic properties of such compounds are assessed using established animal models of pain.

Common methodologies include:

Hot Plate Test: Measures the latency of the animal's response to a thermal stimulus.

Tail-Flick Test: Measures the time taken for an animal to move its tail away from a heat source.

Formalin Test: Involves injecting a dilute formalin solution into the paw to induce a biphasic pain response, allowing for the study of both acute and inflammatory pain mechanisms. core.ac.uk

In studies of the hybrid compound AA3266, which contains the Z-D-Trp fragment, a strong analgesic response was observed. mdpi.com The effect is often quantified as the Maximum Possible Effect (%MPE), providing a standardized measure of analgesia. mdpi.com

Table 2: In Vivo Analgesic Response of Compound AA3266 (Containing Z-D-Trp fragment)

| Time After Injection | Analgesic Response (% MPE) |

|---|---|

| 5 min | 82% ± 10% |

| 15 min | 95% ± 4% |

| 120 min | 34% ± 6% |

Data derived from a study on the hybrid compound AA3266. mdpi.com

Anxiolytic Activity Evaluation

Derivatives of this compound are also investigated for their potential to alleviate anxiety. The evaluation of anxiolytic activity in preclinical research predominantly uses behavioral tests in rodents that are based on the conflict between the drive to explore a new environment and the innate fear of open, exposed areas. nih.govmdpi.com

Standard tests for anxiolytic activity include:

Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms. An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as a sign of reduced anxiety. mdpi.com

Stress-Induced Hyperthermia (SIH) Test: This test measures the change in an animal's body temperature in response to stress. Anxiolytic compounds can antagonize this temperature increase. nih.gov

These models are crucial for screening compounds for potential anxiolytic-like effects. nih.gov

Table 3: Common Parameters Measured in the Elevated Plus Maze Test for Anxiolytic Activity

| Parameter | Interpretation |

|---|---|

| Time Spent in Open Arms | An increase suggests anxiolytic effects. |

| Number of Entries into Open Arms | An increase suggests anxiolytic effects. |

| Time Spent in Closed Arms | A decrease may indicate reduced anxiety. |

Locomotor Activity Tests

Assessing the effect of a compound on spontaneous locomotor activity is a critical component of safety pharmacology and is necessary to interpret results from other behavioral tests. ucsf.edunih.gov These tests help determine if a compound has sedative or stimulant effects that could confound the results of tests for analgesia or anxiety. va.gov

The most common method is the Open Field Test :

Apparatus: An animal is placed in a square chamber equipped with infrared beams or monitored by an overhead video camera. ucsf.edurochester.edu

Procedure: The animal is allowed to freely explore the chamber for a set period. The chamber is cleaned between each trial to remove olfactory cues. ucsf.edu

Data Collection: Automated systems record various parameters, including horizontal movement (distance traveled), vertical movement (rearing), and time spent immobile. va.govrochester.edu

Table 4: Key Parameters in Locomotor Activity Assessment

| Parameter | Description |

|---|---|

| Horizontal Activity | Total distance traveled by the animal in the chamber. |

| Vertical Activity (Rearing) | The number of times the animal stands on its hind legs. |

| Stereotypy | Repetitive, non-functional behaviors (e.g., sniffing, grooming). |

| Time in Center vs. Periphery | An indicator of anxiety-like behavior (less time in the center suggests higher anxiety). |

Blood-Brain Barrier Penetration Studies

For any compound intended to act on the central nervous system (CNS), its ability to cross the blood-brain barrier (BBB) is a critical factor. The BBB is a highly selective barrier formed by endothelial cells connected by tight junctions, which severely restricts the passage of substances from the bloodstream into the brain. nih.govnih.gov

Methodologies to evaluate BBB penetration include: